Cas no 391229-63-3 (3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

3-Bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide is a brominated heterocyclic compound featuring both thiophene and thiazole moieties, linked via a benzamide group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms at strategic positions enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. Its dual heterocyclic framework may contribute to binding affinity in bioactive molecules, suggesting potential applications in medicinal chemistry. The compound's well-defined structure and synthetic versatility make it a useful building block for researchers exploring novel thiazole- and thiophene-based derivatives.
3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide structure
391229-63-3 structure
Product Name:3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:391229-63-3
MF:C14H8Br2N2OS2
MW:444.164118766785
CID:6072090
PubChem ID:3471417
Update Time:2025-11-06

3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide
    • Benzamide, 3-bromo-N-[4-(5-bromo-2-thienyl)-2-thiazolyl]-
    • F0214-0074
    • 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
    • 391229-63-3
    • AKOS002048075
    • 3-bromo-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide
    • Inchi: 1S/C14H8Br2N2OS2/c15-9-3-1-2-8(6-9)13(19)18-14-17-10(7-20-14)11-4-5-12(16)21-11/h1-7H,(H,17,18,19)
    • InChI Key: STDDPMXQNDMPPZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2SC(Br)=CC=2)=CS1)(=O)C1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 443.84243g/mol
  • Monoisotopic Mass: 441.84448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 98.5Ų

Experimental Properties

  • Density: 1.865±0.06 g/cm3(Predicted)
  • pka: 6.51±0.50(Predicted)

3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide

Research Briefing on 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 391229-63-3)

The compound 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 391229-63-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide as a promising scaffold for the development of novel kinase inhibitors. The compound's unique structural features, including the brominated thiophene and thiazole moieties, contribute to its ability to interact with specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a range of tyrosine kinases, with IC50 values in the nanomolar range.

In addition to its kinase inhibitory properties, emerging research suggests that this compound may exhibit anti-proliferative effects in various cancer cell lines. A recent preclinical study conducted by researchers at the University of Cambridge showed that 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide effectively suppressed tumor growth in xenograft models of colorectal cancer, with minimal toxicity observed in normal tissues. These findings position the compound as a potential lead for further anticancer drug development.

The synthetic routes for 391229-63-3 have been optimized in recent years, with several research groups reporting improved yields and purity. A 2022 publication in Organic Process Research & Development described a novel, scalable synthesis method that reduces the number of steps while maintaining high enantiomeric purity. This advancement is particularly significant for potential large-scale production should the compound progress to clinical trials.

Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. Researchers have identified that the bromine atoms at both the thiophene and benzene rings are crucial for maintaining biological activity, while modifications to the thiazole nitrogen can modulate selectivity towards different kinase targets. These findings are guiding the design of next-generation derivatives with improved pharmacokinetic properties.

Despite these promising developments, challenges remain in the development of 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide as a therapeutic agent. Recent pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires formulation optimization to enhance its absorption profile. Additionally, ongoing toxicology studies are evaluating potential off-target effects that need to be addressed before clinical translation.

In conclusion, 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide represents an exciting area of research in medicinal chemistry. Its dual functionality as a kinase inhibitor and anticancer agent, combined with recent synthetic advancements, makes it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions will likely focus on optimizing its drug-like properties and exploring combination therapies with existing anticancer agents.

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